
Borax pentahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetraborate pentahydrate, commonly known as borax pentahydrate, is a chemical compound with the formula Na₂B₄O₇·5H₂O. It appears as a white crystalline powder and is known for its solubility in water and glycerin. This compound is widely used in various industrial and household applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Sodium tetraborate pentahydrate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
It has been shown to have anti-leukemic effects, suggesting that it may target certain cells or proteins involved in leukemia .
Mode of Action
It has been suggested that it may induce apoptosis, a form of programmed cell death, in certain cancer cells . This could be due to its interaction with cellular targets, leading to changes in cell function and ultimately cell death.
Biochemical Pathways
Borax pentahydrate appears to affect the apoptosis pathway in cancer cells. It has been shown to increase the Bax/Bcl-2 ratio in acute promyelocytic leukemia cells, which is associated with the induction of apoptosis . This suggests that borax pentahydrate may exert its effects by modulating this pathway.
Pharmacokinetics
Over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route .
Result of Action
The result of borax pentahydrate’s action is the induction of apoptosis in certain cancer cells. In a study on acute promyelocytic leukemia cells, treatment with borax pentahydrate significantly increased apoptotic cell death compared to non-treated control cells .
Action Environment
The action of borax pentahydrate can be influenced by environmental factors. For example, it has been suggested that borax pentahydrate may be less hygroscopic and have a higher boron content per unit mass compared to borax decahydrate, which could influence its stability and efficacy . Additionally, atmospheric emissions of borates and boric acid in a particulate or vapour form occur as a result of volatilization of boric acid from the sea, volcanic activity, mining operations, glass and ceramic manufacturing, the application of agricultural chemicals, and coal-fired power plants .
Análisis Bioquímico
Biochemical Properties
Sodium tetraborate pentahydrate is hydrolyzed in water to form undissociated boric acid This property allows it to participate in biochemical reactions involving boric acid
Cellular Effects
Sodium tetraborate pentahydrate can cause irritation to the respiratory tract when inhaled This suggests that it may have effects on the cells of the respiratory tract
Molecular Mechanism
Since it is hydrolyzed to form boric acid in water , it may exert its effects through the actions of boric acid
Temporal Effects in Laboratory Settings
It is known that sodium tetraborate pentahydrate can cause irritation to the respiratory tract in volunteers from a concentration of 10 mg/m3 .
Dosage Effects in Animal Models
It is known that boric acid, which sodium tetraborate pentahydrate is hydrolyzed to form, can cause developmental toxicity in rats and mice .
Metabolic Pathways
Since it is hydrolyzed to form boric acid in water , it may be involved in the same metabolic pathways as boric acid.
Transport and Distribution
Since it is hydrolyzed to form boric acid in water , it may be transported and distributed in the same manner as boric acid.
Subcellular Localization
Since it is hydrolyzed to form boric acid in water , it may be localized in the same subcellular compartments as boric acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium tetraborate pentahydrate can be synthesized from sodium tetraborate decahydrate by controlling the feeding temperature to be higher than 70°C and the crystallization temperature to be higher than 60°C. The process involves recrystallization, filtration, and drying below 120°C . Another method involves reacting the mineral colemanite (2CaO·3B₂O₃·5H₂O) with sodium carbonate (Na₂CO₃) in an aqueous environment to produce an aqueous solution of sodium tetraborate and sodium hydroxide, followed by treatment with boric acid (H₃BO₃) to neutralize the sodium hydroxide and form sodium tetraborate pentahydrate .
Industrial Production Methods: In industrial settings, sodium tetraborate pentahydrate is produced using a multifunctional reactor that integrates batching, dissolution, evaporation, crystallization, and drying. This method ensures high product purity and stable quality .
Análisis De Reacciones Químicas
Types of Reactions: Sodium tetraborate pentahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form a mildly alkaline solution.
Reaction with Acids: It reacts with hydrochloric acid to produce boric acid and sodium chloride.
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the reaction to produce boric acid.
Water: Used for hydrolysis to form an alkaline solution.
Major Products Formed:
Boric Acid (H₃BO₃): Formed when reacting with hydrochloric acid.
Sodium Chloride (NaCl): A byproduct of the reaction with hydrochloric acid.
Comparación Con Compuestos Similares
Sodium tetraborate pentahydrate is similar to other borate compounds such as:
Sodium tetraborate decahydrate (Na₂B₄O₇·10H₂O):
Anhydrous Sodium Tetraborate (Na₂B₄O₇): This form lacks water of crystallization and is used in high-temperature applications.
Sodium Metaborate (NaBO₂): Another borate compound with different chemical properties and applications.
Sodium tetraborate pentahydrate is unique due to its specific hydration level, which provides a balance between solubility and stability, making it suitable for a wide range of applications.
Propiedades
Número CAS |
12179-04-3 |
|---|---|
Fórmula molecular |
B4H10Na2O12 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;pentahydrate |
InChI |
InChI=1S/B4O7.2Na.5H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;/h;;;5*1H2/q-2;2*+1;;;;; |
Clave InChI |
QZSYXKPOZFXCDM-UHFFFAOYSA-N |
SMILES |
B1(OB2OB(OB(O1)O2)[O-])[O-].O.O.O.O.O.[Na+].[Na+] |
SMILES canónico |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.[Na+].[Na+] |
Descripción física |
Colorless or white, odorless crystals or free-flowing powder; Begins to lose water of hydration at 252 degrees F; [NIOSH] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



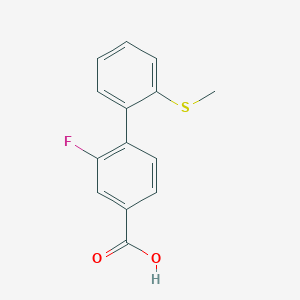
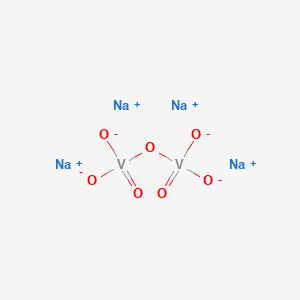
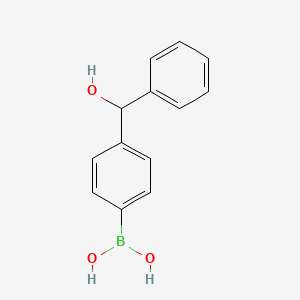
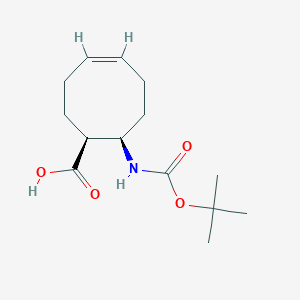
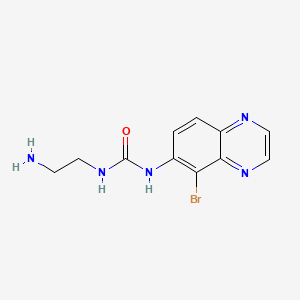
![3-Bromo-7-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144037.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144038.png)
